2-Ethylhexyl isobutyrate
Overview
Description
2-Ethylhexyl isobutyrate is an organic compound with the molecular formula C12H24O2. It is an ester formed from the reaction of isobutyric acid and 2-ethylhexanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry. It is also utilized in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Isobutyric acid+2-Ethylhexanol→2-Ethylhexyl isobutyrate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from the unreacted starting materials and by-products. The purified ester is collected and stored for further use.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl isobutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isobutyric acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Isobutyric acid and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl isobutyrate has several applications in scientific research and industry:
Fragrance and Flavor Industry: Used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Plasticizers: Utilized as a plasticizer in the production of flexible plastics.
Solvents: Employed as a solvent in various chemical processes.
Pharmaceuticals: Investigated for potential use in drug formulations due to its chemical properties.
Cosmetics: Included in cosmetic formulations for its pleasant odor and solvent properties.
Mechanism of Action
The mechanism of action of 2-ethylhexyl isobutyrate primarily involves its interaction with olfactory receptors in the case of its use as a fragrance. When used as a plasticizer or solvent, it interacts with the polymer matrix or solute molecules, respectively, to modify their physical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl acetate
- 2-Ethylhexyl propionate
- 2-Ethylhexyl butyrate
Comparison
2-Ethylhexyl isobutyrate is unique due to its specific ester structure, which imparts distinct olfactory properties and chemical reactivity. Compared to similar compounds like 2-ethylhexyl acetate and 2-ethylhexyl propionate, it may have different boiling points, solubility, and reactivity profiles, making it suitable for specific applications in the fragrance, flavor, and plastic industries.
Properties
IUPAC Name |
2-ethylhexyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYSFPPFCAOKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956506 | |
Record name | 2-Ethylhexyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35061-61-1 | |
Record name | 2-Ethylhexyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35061-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035061611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41ITH657B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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